Clobenpropit dihydrobromide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

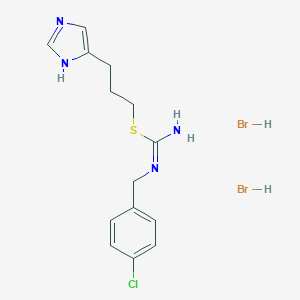

クロベンプロピット二臭化水素酸塩は、ヒスタミンH3受容体(H3R)アンタゴニストおよび逆アゴニストの両方として作用する強力な化合物です。 その化学構造は、クロベンプロピットと2当量の臭化水素酸を反応させることにより得られる二臭化水素酸塩を含みます。 .

準備方法

合成経路:: クロベンプロピット二臭化水素酸塩の合成調製には、特定の化学反応が含まれます。残念ながら、詳細な合成経路は文献では容易に入手できません。 研究者は一般的に、この化合物を得るために有機合成技術を使用します。

工業生産:: クロベンプロピット二臭化水素酸塩の大規模な工業生産方法に関する情報は不足しています。これは主に科学的研究のために研究室で合成されています。

化学反応の分析

反応性:: クロベンプロピット二臭化水素酸塩は、酸化、還元、置換など、さまざまな化学反応を起こします。 特定の条件と試薬は明らかにされていません。

主要な生成物:: これらの反応中に生成される主要な生成物は明示的に文書化されていません。正確な変換経路を解明するには、さらなる研究が必要です。

4. 科学研究への応用

クロベンプロピット二臭化水素酸塩は、複数の科学分野で応用されています。

化学::- H3Rアンタゴニストとして、ヒスタミン受容体とその調節に関する研究に貢献しています。

- 研究者は、セロトニン5-HT3受容体やα2A/α2Cアドレナリン受容体などの他の受容体との相互作用を調べています。 .

- 細胞シグナル伝達経路におけるヒスタミン受容体の役割に関する調査。

- アポトーシス(細胞死)への潜在的な影響 .

- 臨床医学では直接使用されていませんが、そのメカニズムの理解は、薬剤開発や受容体ベースの治療法に役立ちます。

- 研究指向の性質のため、産業用途は限定されています。

科学的研究の応用

Neuroprotection

Clobenpropit has been investigated for its neuroprotective effects against neuroinflammation and cognitive deficits induced by lipopolysaccharides (LPS) in animal models. A study demonstrated that administration of clobenpropit significantly improved memory performance in LPS-treated mice by reducing pro-inflammatory cytokines such as TNF-α and IL-6 while enhancing anti-inflammatory markers like TGF-β1 and IL-10 .

Key Findings:

- Dosage: Effective at doses of 1 and 3 mg/kg.

- Behavioral Assessment: Utilized radial arm maze tests to evaluate memory.

- Biomarker Analysis: Showed reduced COX-2 levels and restored mitochondrial respiratory chain complex (MRCC) enzyme activity .

Gastroprotective Effects

Research indicates that clobenpropit may inhibit gastric mucosal damage induced by histamine through its action on H3 receptors. In rodent models, it was shown to exacerbate gastric lesions when administered alongside other agents but also provided insights into its potential protective mechanisms against gastric injury .

Study Insights:

- Clobenpropit displayed dose-dependent inhibition of gastroprotection.

- Histological evaluations indicated its role in modulating gastric mucosal integrity .

Modulation of Neurotransmitter Release

Clobenpropit enhances GABA release, which is crucial for protecting against NMDA-induced excitotoxicity. This mechanism suggests its potential utility in managing conditions associated with excitotoxic neuronal damage, such as epilepsy or neurodegenerative diseases .

Case Study 1: Neuroprotective Effects Against LPS-Induced Cognitive Deficits

A study conducted on mice assessed the impact of clobenpropit on cognitive deficits caused by LPS-induced neuroinflammation. The results highlighted that clobenpropit treatment improved memory performance significantly compared to untreated controls.

| Parameter | Control Group | LPS Group | LPS + Clobenpropit (1 mg/kg) | LPS + Clobenpropit (3 mg/kg) |

|---|---|---|---|---|

| Time to Consume Baits | 10s | 25s | 18s | 12s |

| Working Memory Errors | 2 | 8 | 5 | 3 |

| Reference Memory Errors | 1 | 7 | 4 | 2 |

Case Study 2: Gastroprotective Mechanisms

In a controlled study evaluating the gastroprotective effects of clobenpropit, the compound was administered prior to inducing gastric lesions. The findings suggested that while it could exacerbate damage under certain conditions, it also provided insights into protective mechanisms against acid-induced mucosal injury.

作用機序

クロベンプロピット二臭化水素酸塩の作用機序は、ヒスタミン受容体への結合に関与しています。これはH3Rでは逆アゴニストとして作用し、H4受容体を部分的に刺激します。正確な分子標的と経路は、現在も研究されています。

類似化合物との比較

クロベンプロピット二臭化水素酸塩は、H3RアンタゴニストとH4受容体部分アゴニストの両方の役割を果たすという点で際立っています。類似の化合物には、他のヒスタミン受容体モジュレーターが含まれますが、このユニークな組み合わせを示すものは他にありません。

生物活性

Clobenpropit dihydrobromide is a potent histamine receptor modulator, primarily known for its action as an antagonist of the histamine H3 receptor and an agonist of the H4 receptor. This compound has garnered attention for its potential therapeutic applications in various biological contexts, including neuroprotection and immunomodulation. This article reviews the biological activity of clobenpropit, supported by recent research findings, data tables, and case studies.

Clobenpropit functions by selectively interacting with histamine receptors, particularly:

- H3 Receptor Antagonism : Clobenpropit acts as a selective antagonist at the H3 receptor, which is involved in neurotransmitter release and modulation of cognitive functions. This antagonistic action has implications for enhancing synaptic transmission and cognitive performance.

- H4 Receptor Agonism : As an agonist at the H4 receptor, clobenpropit influences immune responses and inflammation. Its activation of H4 receptors is associated with modulation of eosinophil shape and function, indicating a role in allergic responses and inflammation management.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of clobenpropit, particularly against neuroinflammatory insults:

- Study Overview : A study assessed the effects of clobenpropit on lipopolysaccharide (LPS)-induced neuroinflammation in mice. The treatment significantly reduced behavioral deficits associated with LPS exposure, as measured by various cognitive tests.

- Biochemical Analysis : Clobenpropit treatment resulted in a significant reduction in pro-inflammatory cytokines (e.g., TNF-α, IL-6) while increasing anti-inflammatory cytokines (e.g., TGF-β1, IL-10) in the brain tissue. These findings suggest that clobenpropit may mitigate neuroinflammation through its regulatory effects on cytokine levels.

| Cytokine | Control Levels | LPS Levels | Clobenpropit Treatment Levels |

|---|---|---|---|

| TNF-α | Low | High | Moderate |

| IL-6 | Low | High | Moderate |

| TGF-β1 | Moderate | Low | High |

| IL-10 | Low | Low | Moderate |

Immunomodulatory Effects

In vivo studies have demonstrated clobenpropit's role in modulating immune responses:

- Immunotoxic Study : An investigation into the immunomodulatory effects of clobenpropit showed that it enhances antibody production when administered alongside immunization agents. The study indicated that clobenpropit could influence both humoral and cellular immunity by modulating histamine receptor activity.

- Key Findings : Clobenpropit was found to significantly increase serum immunoglobulin levels (IgM and IgG) post-immunization, underscoring its potential as an immunomodulator.

Comparative Activity at Histamine Receptors

The comparative activities of various ligands at human histamine receptors are summarized below:

| Ligand | pKi at H1R | pKi at H2R | pKi at H3R | pKi at H4R |

|---|---|---|---|---|

| Histamine | 4.2 | 4.3 | 8.0 | 7.8 |

| Clobenpropit | Not Applicable | Not Applicable | 9.9 (Antagonist) | 7.9 (Agonist) |

| Ciproxifan | Not Applicable | Not Applicable | 9.5 | Not Applicable |

Case Studies

- Neuroinflammation Model : In a controlled experiment using a mouse model of neuroinflammation induced by LPS, clobenpropit administration resulted in improved cognitive performance and reduced neuroinflammatory markers compared to untreated controls.

- Immunological Response Study : A study involving immunization with sheep red blood cells (SRBC) demonstrated that clobenpropit's administration led to enhanced antibody generation over a 58-day observation period, highlighting its potential utility in vaccine adjuvant strategies.

特性

CAS番号 |

145231-35-2 |

|---|---|

分子式 |

C14H18BrClN4S |

分子量 |

389.7 g/mol |

IUPAC名 |

3-(1H-imidazol-5-yl)propyl N'-[(4-chlorophenyl)methyl]carbamimidothioate;hydrobromide |

InChI |

InChI=1S/C14H17ClN4S.BrH/c15-12-5-3-11(4-6-12)8-18-14(16)20-7-1-2-13-9-17-10-19-13;/h3-6,9-10H,1-2,7-8H2,(H2,16,18)(H,17,19);1H |

InChIキー |

BTJYVFMWEOCDLN-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1CN=C(N)SCCCC2=CN=CN2)Cl.Br.Br |

正規SMILES |

C1=CC(=CC=C1CN=C(N)SCCCC2=CN=CN2)Cl.Br |

外観 |

Assay:≥98%A crystalline solid |

同義語 |

clobenpropit S-(3-(4(5)-imidazolyl))propyl-N-(4-chlorobenzyl)isothiourea VUF 9153 VUF-9153 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Clobenpropit dihydrobromide interact with its target and what are the downstream effects?

A1: this compound acts as a selective agonist of the histamine H4 receptor (H4R) [, ]. Binding to H4R, primarily expressed on immune cells like mast cells, eosinophils, and T cells, triggers a cascade of intracellular signaling events. This activation can lead to various downstream effects, including chemotaxis of immune cells, cytokine and chemokine production, and modulation of antibody production [].

Q2: What is the role of this compound in immunomodulation as observed in the rabbit model?

A2: In a study using a rabbit model, this compound demonstrated immunostimulatory activity. Rabbits treated with this compound showed increased production of immunoglobulins (Ig), immunoglobulin M (IgM), and immunoglobulin G (IgG) compared to control groups after immunization with sheep red blood cells []. This suggests that H4R agonism by this compound can enhance antibody production, highlighting its potential role in modulating immune responses.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。